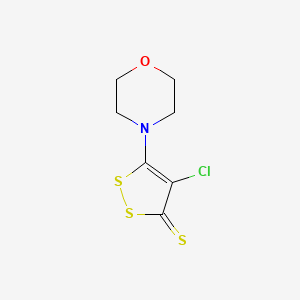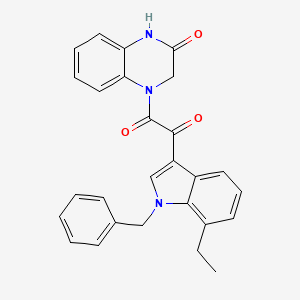![molecular formula C13H10N6OS B11487183 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one](/img/structure/B11487183.png)
6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one typically involves the construction of the triazolo[1,5-c]pyrimidine core followed by the introduction of the thieno and pyridazinone moieties. Common synthetic routes include:
Oxidative Cyclization: This method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Catalytic Oxidation: Conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines using catalytic oxidation by air oxygen with the CuBr/1,10-phenanthroline system.
Cyclization Using Hydroxylamine: Formation of 2-amino[1,2,4]triazolo[1,5-a]pyridines by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, reducing agents such as NaBH4, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the compound.
Scientific Research Applications
6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It has been used in studies to understand its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its enzymatic activity. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazolo[1,5-c]pyrimidine scaffold, also investigated for its biological activities.
Uniqueness
6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one is unique due to its combination of thieno, triazolo, and pyridazinone moieties, which confer distinct chemical and biological properties. Its potent CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H10N6OS |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
3-(11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H10N6OS/c1-6-7(2)21-13-10(6)12-15-11(18-19(12)5-14-13)8-3-4-9(20)17-16-8/h3-5H,1-2H3,(H,17,20) |
InChI Key |
GDOWUHNJFPEFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NNC(=O)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B11487120.png)
![methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate](/img/structure/B11487122.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
![2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11487142.png)
![9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11487145.png)
![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11487168.png)
![2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline](/img/structure/B11487174.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11487176.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)

